molecular formula C14H11NO4 B2704012 7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde CAS No. 2241139-21-7

7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B2704012
CAS No.: 2241139-21-7
M. Wt: 257.245
InChI Key: XDDURXTUGUDEBU-UHFFFAOYSA-N
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Description

7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde is a hybrid organic compound featuring a 1,3-benzodioxole core substituted at position 7 with a 6-methoxypyridin-3-yl group and at position 5 with a formyl (-CHO) moiety. This structure combines aromatic and heterocyclic elements, making it a versatile intermediate in medicinal chemistry and materials science.

Synthetic routes to this compound likely involve condensation reactions between functionalized pyridine derivatives and 1,3-benzodioxole-5-carbaldehyde precursors, as evidenced by analogous methodologies in the synthesis of quinoline-piperonal hybrids and other benzodioxole derivatives .

Properties

IUPAC Name

7-(6-methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-17-13-3-2-10(6-15-13)11-4-9(7-16)5-12-14(11)19-8-18-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDURXTUGUDEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=C3C(=CC(=C2)C=O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid derivative, while reduction yields an alcohol derivative .

Scientific Research Applications

7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde can be contextualized through comparisons with related compounds, focusing on substituent variations, positional isomerism, and hybrid systems.

Substituent Variations on the Benzodioxole Core

  • 6-Nitro-1,3-benzodioxole-5-carbaldehyde (Intermediate 1) : The nitro group at position 6 is electron-withdrawing, reducing the electron density of the benzodioxole ring compared to the methoxy group in the target compound. This difference impacts reactivity in subsequent reactions, such as nucleophilic substitutions or reductions .
  • Such derivatives are often used in Schiff base formations or as ligands in coordination chemistry .
  • 4-Methoxy-1,3-benzodioxole-5-carbaldehyde (Compound 11) : Positional isomerism (methoxy at position 4 vs. pyridinyl at position 7) alters steric and electronic profiles. The 4-methoxy derivative may exhibit distinct crystallographic packing or solubility due to reduced steric hindrance .

Hybrid Systems Involving Pyridine and Benzodioxole

  • Quinoline-Piperonal Hybrids: These compounds integrate quinoline (a bicyclic heterocycle) with benzodioxole-carbaldehyde moieties.
  • Thiazolo[3,2-a]benzimidazoles : Condensation products of benzodioxole-carbaldehydes with thiazolones (e.g., compounds 149 and 150) demonstrate how aldehyde functionality enables diverse heterocyclic couplings. The pyridinyl substitution in the target compound may enhance solubility or target selectivity relative to indole-based analogs .
  • Pyrido[1,2-a]pyrimidin-4-ones : Patent compounds bearing methoxypyridinyl or dimethoxyphenyl groups (e.g., 2-(6-methoxypyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) highlight the pharmacological relevance of pyridine-benzodioxole hybrids. The target compound’s aldehyde group could serve as a reactive handle for further derivatization in drug discovery .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol)* Key Properties/Applications References
This compound 7-(6-MeO-pyridin-3-yl), 5-CHO ~285.3 Intermediate for drug design; potential bioactivity
6-Nitro-1,3-benzodioxole-5-carbaldehyde 6-NO2, 5-CHO ~195.1 Electron-deficient intermediate for reductions/arylations
4-Methoxy-1,3-benzodioxole-5-carbaldehyde 4-MeO, 5-CHO ~180.2 Crystallographic studies; synthetic precursor
Quinoline-Piperonal Hybrids Quinoline + benzodioxole-CHO Varies Antimicrobial, anticancer applications
Thiazolo[3,2-a]benzimidazole 149 Benzodioxole-CHO + thiazolone ~298.3 Heterocyclic coupling; bioactive scaffolds

*Calculated based on molecular formulas.

Research Findings and Implications

  • Synthetic Utility : The aldehyde group enables facile functionalization via condensation, as seen in thiazolo-benzimidazole syntheses . This contrasts with patent compounds where pre-formed heterocycles limit post-synthetic modifications .

Biological Activity

7-(6-Methoxypyridin-3-yl)-1,3-benzodioxole-5-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₈O₄
  • Molecular Weight : 180.16 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular pathways and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds within the benzodioxole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodioxole can inhibit the growth of various bacterial strains and fungi. The presence of the methoxypyridine group may enhance these effects by improving solubility and bioavailability.

Insecticidal Properties

A study highlighted the insecticidal potential of benzodioxole derivatives against Aedes aegypti larvae, a vector for several viral diseases. The compound demonstrated notable larvicidal activity with an LC50 value comparable to established insecticides, indicating its potential as a biopesticide .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways in target organisms.
  • Cell Membrane Disruption : It may disrupt cell membranes in microbial cells, leading to cell death.
  • Signal Transduction Interference : The compound could interfere with signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition of bacterial growth in vitro.
Study 2Insecticidal PropertiesDemonstrated LC50 values of 28.9 μM against Aedes aegypti larvae.
Study 3Cytotoxicity AssessmentFound no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM .

Toxicity Profile

Toxicity assessments indicate that while the compound exhibits biological activity, it also shows a favorable safety profile in mammalian models. In studies where mice were administered high doses (2000 mg/kg), only mild behavioral changes were observed without significant organ toxicity .

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